N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO3S/c19-18(20,21)25-15-5-3-14(4-6-15)17(23)22(10-13-7-9-26-12-13)11-16-2-1-8-24-16/h1-9,12H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTOGHDSRJIPRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CSC=C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and thiophene derivatives. These derivatives are then coupled with the trifluoromethoxybenzamide moiety through a series of reactions, including amide bond formation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to achieving high purity and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be employed to convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation Products: Furan-2-carboxylic acid and thiophene-3-carboxylic acid.
Reduction Products: Corresponding amine derivatives.
Substitution Products: Various substituted benzamides.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds containing furan and thiophene moieties. The presence of these heterocycles has been linked to enhanced activity against viral pathogens. For instance, compounds similar to N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide have been evaluated for their efficacy against various viruses, including HIV and influenza.
Key Findings:
- Compounds with a trifluoromethoxy group have shown improved binding affinities to viral enzymes, enhancing their antiviral potential .
- Structure-activity relationship (SAR) studies indicate that modifications at specific positions can significantly increase the inhibitory activity against reverse transcriptase, a crucial enzyme in viral replication .
Antimalarial Properties
The compound's structural components suggest potential antimalarial applications. Research has focused on the inhibition of Plasmodium falciparum, the parasite responsible for malaria.
Case Studies:
- A phenotypic screening of a library of compounds identified several derivatives with potent antiplasmodial activity. The introduction of thiophene and furan rings was found to contribute positively to the overall efficacy against malaria .
- In vitro studies demonstrated that modifications to the central ring structure, particularly with trifluoromethyl substitutions, resulted in enhanced potency and selectivity against malaria strains .
Cancer Therapeutics
Compounds featuring furan and thiophene groups have also been investigated for their anticancer properties. The ability of these compounds to interact with specific molecular targets involved in cancer progression makes them promising candidates for further development.
Research Insights:
- Recent investigations into the mechanisms of action revealed that such compounds can inhibit key signaling pathways associated with tumor growth and metastasis .
- Studies have shown that this compound can induce apoptosis in cancer cell lines through modulation of cell cycle regulators .
Applications in Organic Synthesis
Beyond biological applications, this compound plays a role in organic synthesis as an intermediate for developing more complex molecules. Its unique structure allows it to participate in various chemical reactions, paving the way for new synthetic pathways.
Synthesis Techniques:
- The compound can be synthesized through various methods including nucleophilic substitution reactions and coupling reactions involving furan and thiophene derivatives.
- Its versatility as an intermediate has been exploited in creating libraries of compounds for high-throughput screening in drug discovery .
Material Science Applications
The incorporation of furan and thiophene units into polymer matrices has garnered interest due to their electronic properties. These materials are being explored for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Material Properties:
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The furan and thiophene rings contribute to the compound's stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Spectral and Analytical Data
- IR Spectroscopy : The absence of νC=O (~1660 cm⁻¹) in triazole derivatives (e.g., compounds 7–9) contrasts with the target compound’s benzamide C=O stretch (~1680 cm⁻¹) .
- NMR : Thiophen-3-ylmethyl and furan-2-ylmethyl groups would exhibit distinct ¹H-NMR signals (e.g., thiophene protons at δ 7.0–7.5 ppm; furan protons at δ 6.2–6.5 ppm) .
Biological Activity
N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 395.46 g/mol. It features a furan and thiophene moiety, which are known for their roles in enhancing biological activity through various mechanisms.
This compound exhibits multiple mechanisms of action, including:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Antiviral Activity : Research indicates that similar compounds within the same class demonstrate antiviral properties, suggesting a potential for this compound to inhibit viral replication.
- Antineoplastic Effects : Preliminary studies suggest that it may possess anti-cancer properties by inducing apoptosis in various cancer cell lines.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antiviral Efficacy : A study demonstrated that derivatives similar to this compound exhibited enhanced affinity for viral proteins, leading to improved biological activity against viral infections such as HIV and other retroviruses .
- Anticancer Activity : In vitro studies revealed that this compound induced significant apoptosis in human cancer cell lines (TK-10 and HT-29). The mechanism was linked to the activation of caspase pathways, which are critical for programmed cell death .
- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit tyrosinase, an enzyme involved in melanin production. Results indicated a competitive inhibition mechanism, with notable IC50 values suggesting its potential for therapeutic applications in skin disorders .
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity?
Answer:
The compound contains three critical functional groups:
- Furan-2-ylmethyl and thiophen-3-ylmethyl substituents: These heterocyclic groups are electron-rich, enabling participation in π-π stacking or hydrogen bonding with biological targets.
- Trifluoromethoxy (-OCF₃) group: A strong electron-withdrawing moiety that enhances electrophilic substitution on the benzamide core and improves metabolic stability .
Implications for Reactivity:
- The trifluoromethoxy group directs electrophilic attacks to the para position of the benzamide ring.
- The furan and thiophene groups may undergo oxidation or halogenation under specific conditions, requiring inert atmospheres to prevent degradation .
Basic: What are standard synthetic routes for this compound?
Answer:
A typical synthesis involves alkylation-amidation steps:
Alkylation of Amines: React 4-(trifluoromethoxy)benzoyl chloride with furan-2-ylmethylamine and thiophen-3-ylmethylamine in dichloromethane (DCM) using triethylamine (TEA) as a base .
Amidation: Couple the intermediates via carbodiimide-mediated (e.g., EDC/HOBt) activation in anhydrous DCM at 0–25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
